molecular formula C13H16N2O B8616001 1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B8616001
M. Wt: 216.28 g/mol
InChI Key: XHXBJVCQZDBGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1'-methylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C13H16N2O/c1-15-8-6-13(7-9-15)10-4-2-3-5-11(10)14-12(13)16/h2-5H,6-9H2,1H3,(H,14,16)

InChI Key

XHXBJVCQZDBGRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)C3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxindole 9 (6.25 g, 47 mmol) in THF (500 ml) was cooled to −78° C. and to it a solution of sodium hexamethyldisilazide (43 g, 235 mmol) in THF (300 ml) was added drop wise under N2 atmosphere. After stirring at −78° C. for 45 min, N-methylbis(2-chloromethyl)amine hydrochloride (9 g, 47 mmol) was added, as a solid. The reaction mixture was stirred at −78° C. for 1 h and at room temperature for 24 h. After quenching with H2O (90 ml), the mixture was extracted with ethyl acetate (3×100 ml). The organic extracts were washed with brine (25 ml), dried and the solvent removed in vacuo. Silica gel chromatography (5-50% MeOH/CH2Cl2, gradient) gave 6 g (57%) of 10 as a solid. 1HNMR (CD3OD, 400 MHz) δ 1.84 (m, 2H); 2.51 (m, 2H); 2.62 (s, 3H); 3.02 (m, 2H); 3.37 (m, 2H); 6.82 (d, 1H, J=7.68 Hz); 6.94 (t, 1H, J=7.58 Hz); 7.12 (t, 1H, J=7.7 Hz); 7.26 (d, 1H, J=9 Hz); 9.27 (br s, 1H).
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-methylbis(2-chloromethyl)amine hydrochloride
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Yield
57%

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